molecular formula C6H7BrO B1278525 2-Bromocyclohex-2-en-1-one CAS No. 50870-61-6

2-Bromocyclohex-2-en-1-one

Cat. No. B1278525
CAS RN: 50870-61-6
M. Wt: 175.02 g/mol
InChI Key: KYNHSQQWQIIFTG-UHFFFAOYSA-N
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Description

2-Bromocyclohex-2-en-1-one is a brominated cyclohexenone that serves as an important synthon in organic synthesis. It is a versatile intermediate that can be used to create a variety of complex molecules, which are of interest in molecular biology and pharmacy due to their potential biological activities .

Synthesis Analysis

The synthesis of derivatives of 2-bromocyclohex-2-en-1-one can be achieved through various methods. For instance, N-heterocyclic carbene (NHC)-catalyzed [4 + 2] cyclization of 2-bromo-2-enal with 3-alkylenyloxindoles has been reported to yield spirocarbocyclic oxindoles with high diastereoselectivities . Additionally, regio- and chemoselective bromination of 2,3-diarylcyclopent-2-en-1-ones has been studied, showing that the bromine atom can be introduced at different positions depending on the brominating reagent and solvent used . Allylmetalation of 1-silylalkynes followed by Pd(0)-catalyzed cyclization is another method that leads to the formation of 4-methylenecyclopentenes .

Molecular Structure Analysis

The molecular structure of 2-bromocyclohex-2-en-1-one derivatives can be complex, with the presence of multiple stereocenters and potential for conformational isomerism. For example, the conformational analysis of bromocyclohexane, a related compound, has shown the existence of equatorial and axial conformers in a dynamic equilibrium . This kind of analysis is crucial for understanding the reactivity and physical properties of the molecule.

Chemical Reactions Analysis

2-Bromocyclohex-2-en-1-one and its derivatives undergo various chemical reactions. Palladium-catalyzed three-component cyclization with carbon monoxide and arylhydrazines leads to the formation of 2-anilinohydroisoindoline-1,3-diones . Reactions with 2-phenylcyclohexanone derivatives have been re-examined to clarify the stereochemistry of bromination products and their subsequent reactions . The multichannel reaction of α-bromoenones with 1,2-diamines has been studied, providing access to 1,4-diazabicyclo[4.1.0]hept-4-enes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromocyclohex-2-en-1-one derivatives are influenced by their molecular structure. For instance, the dynamic equilibrium between different conformers of bromocyclohexane affects its NMR spectroscopy results, which can be used to derive molecular order parameters and activation enthalpies for internal processes such as ring inversion . The stereoselective synthesis of dihaloconduritol-A derivatives illustrates the importance of controlling stereochemistry to achieve desired physical and chemical properties . Asymmetric bromination of 4-methylcyclohexene in the presence of dihydrocinchonine has been analyzed to understand the steric course and optical yields of the reaction .

Scientific Research Applications

Palladium-Catalyzed Cyclization

2-Bromocyclohex-1-enecarboxylic acids, related to 2-Bromocyclohex-2-en-1-one, are used in palladium-catalyzed cyclization with arylhydrazines, yielding 2-anilinohydroisoindoline-1,3-diones. This process involves carbon monoxide pressure and serves in synthesizing specific organic compounds (Yoon & Cho, 2015).

Synthesis of Substituted Resorcinol Monomethyl Ethers

2-Bromo-3-methoxycyclohex-2-en-1-ones, a derivative, are alkylated and then treated with DBU in PhMe for smooth aromatization. This process is crucial for producing resorcinol monomethyl ethers with a defined substitution pattern (Shao & Clive, 2015).

Microwave-Assisted Cyclization

Aryl 2-bromocyclohex-1-enecarboxylates undergo cyclization under microwave irradiation, resulting in 6 H-benzo[c]chromen-6-ones and their tetrahydro analogues. This efficient method demonstrates the versatility of 2-bromocyclohex-2-en-1-one derivatives in synthesizing complex organic structures (Dao, Ho, Lim, & Cho, 2018).

Cascade Cross Coupling/Cyclizations

Compounds related to 2-Bromocyclohex-2-en-1-one are involved in palladium-catalyzed cascade cross-coupling and cyclizations, leading to the formation of indene analogues and spirocyclopropanated tricycles. This research shows the potential for creating complex organic molecules (Demircan, 2014).

Bromination of Cyclopentenones

2,3-Diarylcyclopent-2-en-1-ones, similar to 2-bromocyclohex-2-en-1-one, undergo bromination, highlighting their role in organic synthesis and preparation of valuable substances. The bromination method varies with solvent and reagent, indicating the chemical's adaptability (Shirinian et al., 2012).

properties

IUPAC Name

2-bromocyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrO/c7-5-3-1-2-4-6(5)8/h3H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNHSQQWQIIFTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C(=O)C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450017
Record name 2-bromocyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50870-61-6
Record name 2-bromocyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the synthetic applications of 2-bromocyclohex-2-en-1-one, and how does its structure contribute to its reactivity?

A: 2-Bromocyclohex-2-en-1-one serves as a versatile building block in organic synthesis, particularly for constructing substituted aromatic compounds like phenols [, ]. Its reactivity stems from the presence of:

    Q2: Can you provide an example of how 2-bromocyclohex-2-en-1-one has been used to synthesize a specific compound?

    A: Researchers utilized 2-bromocyclohex-2-en-1-one in the synthesis of 1,2,3,4-tetrahydro-4,6-dimethyldibenzothiophene, a compound relevant to materials chemistry []. They achieved this by:

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